molecular formula C21H17FN4O2 B11301179 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11301179
M. Wt: 376.4 g/mol
InChI Key: LARATEPRJNQCOU-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at three positions:

  • Position 4: Carboxamide linked to a 2-methoxyphenyl group, enhancing solubility and modulating steric interactions .
  • Position 5: 1H-Pyrrol-1-yl group, contributing to aromatic stacking and hydrogen bonding .

Synthetic routes typically involve amide coupling (e.g., between pyrazole-4-carboxylic acid derivatives and aryl amines) and functional group modifications, as seen in and .

Properties

Molecular Formula

C21H17FN4O2

Molecular Weight

376.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C21H17FN4O2/c1-28-19-7-3-2-6-18(19)24-20(27)17-14-23-26(16-10-8-15(22)9-11-16)21(17)25-12-4-5-13-25/h2-14H,1H3,(H,24,27)

InChI Key

LARATEPRJNQCOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Regioselectivity Control

  • Steric effects : Bulky substituents at the diketone’s α-position favor 1,3,5-regioisomers (e.g., 4-fluorophenyl vs. phenyl).

  • Electronic effects : Electron-withdrawing groups (e.g., −NO₂) on hydrazines enhance reaction rates by 30–40%.

Solvent and Temperature

  • Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require higher temperatures (100–120°C).

  • Eco-friendly alternatives : Ethanol/water mixtures reduce environmental impact while maintaining yields (60–72%).

Characterization and Quality Control

Key analytical data for the final compound:

ParameterValueMethod
Melting Point180–182°CDSC
¹H NMR (400 MHz, CDCl₃)δ 8.78 (d, J=4.7 Hz, 1H, Ar-H)Bruker Avance III
HPLC Purity≥98.5%C18, MeCN/H₂O (70:30)

Impurity profiling (Source) identifies byproducts such as regioisomeric pyrazoles (2–5%) and hydrolyzed carboxylic acids (1–3%), mitigated via gradient recrystallization.

Industrial-Scale Synthesis

Patent US-6545153-B1 outlines a cost-effective route for kilogram-scale production:

  • Continuous flow cyclization : Enhances heat transfer and reduces reaction time to 2 hours.

  • Catalytic hydrogenation : Replaces stoichiometric reductants (NaBH₄) with Pd/C (0.5 mol%) under 50 psi H₂, achieving 90% yield.

  • Crystallization : Uses ethyl acetate/heptane for >99% purity without chromatography.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C−N coupling (Source) eliminates the need for transition metals, enabling room-temperature amidation with 55–60% yields.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica) catalyze amide bond formation in aqueous buffer (pH 7.4, 37°C), though yields remain moderate (40–50%) .

Chemical Reactions Analysis

Pyrazole Ring Formation

The synthesis of the pyrazole core involves cyclocondensation reactions between hydrazines and carbonyl compounds. For pyrazole derivatives, regioselectivity is critical and depends on the hydrazine derivative used:

  • Arylhydrazine hydrochlorides favor 1,3-regioisomers , while free arylhydrazines lead to 1,5-regioisomers .

  • Trichloromethyl enones are commonly employed as precursors, undergoing methanolysis to introduce carboxyalkyl groups .

Amide Bond Formation

The carboxamide group (N-(2-methoxyphenyl) ) is typically formed via coupling reactions between a carboxylic acid and an amine:

  • Reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-benzo[d] triazin-4-yl hexafluorophosphate) or EDCl (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) facilitate this step.

  • Solvents like DMF or dichloromethane are commonly used, with bases such as DIPEA (N,N-diisopropylethylamine) to deprotonate intermediates.

Substituent Coupling Reactions

The 4-fluorophenyl and 1H-pyrrol-1-yl substituents are introduced via cross-coupling reactions :

  • Suzuki-Miyaura coupling is likely used for aryl groups, employing palladium catalysts and boronic acid derivatives .

  • Pyrrole ring attachment may involve nucleophilic aromatic substitution or direct coupling under basic conditions.

Reaction Conditions and Selectivity

  • Solvent selection : Methanol is often used for methanolysis of trichloromethyl groups, while DMF or DMSO facilitate coupling reactions .

  • Temperature control : Key steps like cyclization or coupling may require reflux conditions (e.g., 95°C in ionic liquids) .

  • Regioselectivity factors : Hydrazine protonation states and steric effects determine product regiochemistry .

Cyclocondensation of Hydrazines with Carbonyl Compounds

Reaction TypeReactantsKey ConditionsYieldsRegioselectivity
Cyclocondensation (1,3-isomer)Arylhydrazine HCl + enoneCHCl₃, reflux, 3 h37–97%1,3-regioisomer
Cyclocondensation (1,5-isomer)Free arylhydrazine + enoneMeOH, reflux, 16 h52–83%1,5-regioisomer
MethanolysisTrichloromethyl pyrazole + MeOHMeOH, reflux, 16 h70–98%-

Data adapted from regioselective pyrazole synthesis using trichloromethyl enones .

Amide Coupling Efficiency

Coupling MethodReagentSolventBaseYield Range
HATU-based couplingHATU, DIPEADMFDIPEA75–90%
EDCl-based couplingEDCl, HOBtDCM-60–80%

Inferred from general amide coupling protocols in pyrazole derivatives.

Functional Group Reactivity and Stability

The compound undergoes reactions typical of its functional groups:

  • Amide hydrolysis : Under acidic/basic conditions, yielding carboxylic acid and amine derivatives.

  • Pyrrole ring substitution : Electrophilic aromatic substitution (e.g., nitration) at the pyrrole’s β-position .

  • Fluorine displacement : Possible nucleophilic aromatic substitution under strongly basic conditions.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the role of pyrazole derivatives in combating inflammation. The compound has exhibited promising anti-inflammatory effects, which are crucial for treating conditions such as arthritis and other inflammatory diseases. Pyrazole compounds are known to inhibit pro-inflammatory cytokines, thus reducing inflammation markers in biological systems .

Anticancer Activity

The anticancer potential of 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been investigated with encouraging results. Pyrazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to this structure have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating their potency .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural features. The presence of the fluorophenyl and methoxyphenyl groups enhances its binding affinity to target proteins involved in cancer proliferation and inflammation pathways. The pyrrole moiety contributes to the overall stability and bioactivity of the compound.

Structural Feature Impact on Activity
4-Fluorophenyl groupIncreases lipophilicity and enhances receptor binding
Methoxyphenyl groupImproves solubility and bioavailability
Pyrrole ringContributes to anticancer activity through apoptosis induction

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical trials:

  • Study on Anti-inflammatory Activity :
    • A study conducted by Wei et al. demonstrated that a related pyrazole derivative showed a significant reduction in inflammation markers in animal models, indicating potential for therapeutic use in chronic inflammatory diseases .
  • Anticancer Efficacy :
    • Research by Xia et al. reported that a structurally similar pyrazole compound displayed significant growth inhibition against A549 cells with an IC50 of 26 µM, showcasing its potential as an anticancer agent .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that these compounds may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, further supporting their use as targeted therapies for cancer treatment .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl and methoxyphenyl groups can enhance its binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: Could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Halogen-Substituted Phenyl Groups
  • 1-(2-Chloro-5-Fluorophenyl)-N-(Oxan-4-Ylmethyl)-5-(1H-Pyrrol-1-yl)-1H-Pyrazole-4-Carboxamide (): Replacing 4-fluorophenyl with 2-chloro-5-fluorophenyl introduces steric bulk and alters electronic properties. The oxan-4-ylmethyl group (tetrahydropyran) improves lipophilicity compared to the 2-methoxyphenyl in the target compound .
Methoxy-Substituted Analogs
  • Methyl 1-(1-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-1H-Pyrazole-3-Carboxamido)cyclohexanecarboxylate ():
    • Features a cyclohexane carboxylate ester instead of the carboxamide-linked 2-methoxyphenyl.
    • The ester group may reduce stability in vivo compared to the carboxamide in the target compound .
Thiazole Core Derivatives
  • 4-Ethyl-N-(4-Fluorophenyl)-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-5-Carboxamide (): Replaces pyrazole with thiazole, altering electronic distribution and hydrogen-bonding capacity.
Factor Xa Inhibitors (e.g., Razaxaban)
  • Razaxaban (): Contains a trifluoromethyl group and benzisoxazole, enhancing potency and selectivity for Factor Xa inhibition.
NTS2 Receptor Binding
  • highlights that 2-methoxy substituents on aryl groups (as in the target compound) exhibit lower binding affinity (higher Ki values) compared to 2,6-dimethoxy analogs. This suggests that additional methoxy groups could improve receptor interactions .

Physicochemical Properties

Compound Substituents LogP<sup>a</sup> Solubility Key Reference
Target Compound 4-Fluorophenyl, 2-methoxyphenyl ~3.2 (estimated) Moderate (amide)
1-(2-Chloro-5-Fluorophenyl)-... 2-Cl-5-F-phenyl, oxan-4-ylmethyl ~3.8 Low
Razaxaban Trifluoromethyl, benzisoxazole ~2.5 High (polar groups)
4-Ethyl-N-(4-Fluorophenyl)-... Thiazole, ethyl ~4.1 Very low

<sup>a</sup>LogP values estimated using fragment-based methods.

Biological Activity

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, a pyrazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural components, which contribute to its potential therapeutic applications. The following sections will delve into its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H17FN4O3C_{21}H_{17}FN_{4}O_{3} with a molecular weight of 392.4 g/mol. Its IUPAC name is 2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyphenyl)acetamide. The structure includes functional groups that enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic routes include:

  • Formation of the pyrrole ring through condensation reactions.
  • Coupling reactions to introduce the fluorophenyl and methoxyphenyl groups, often utilizing palladium-catalyzed methods.

Anticancer Properties

Recent studies highlight the compound's potential as an anticancer agent. For instance, research has shown that derivatives of pyrazole can exhibit significant cytotoxic effects against various cancer cell lines such as MCF7 and A549. The following table summarizes some findings related to the anticancer activity of pyrazole derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
1MCF73.79Induces apoptosis
2A54926Inhibits cell proliferation
3NCI-H4600.39Autophagy induction

These findings indicate that modifications in the pyrazole structure can lead to enhanced anticancer activity, making it a promising scaffold for drug development .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Pyrazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain derivatives showed up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The fluorophenyl and methoxyphenyl groups enhance binding affinity through hydrophobic interactions.
  • Receptor Modulation : The pyrrole moiety may facilitate π-π stacking interactions with target receptors, modulating their activity.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of pyrazole derivatives:

  • Study on Anticancer Activity : A series of pyrazole compounds were screened against multiple cancer cell lines, revealing a promising profile for further development.
  • Inflammation Model : In vivo studies demonstrated significant reduction in inflammatory markers when treated with pyrazole derivatives compared to controls.

Q & A

Q. Optimization strategies :

  • Use statistical experimental design (e.g., factorial or response surface methods) to identify critical parameters like temperature, solvent polarity, and catalyst loading .
  • Monitor intermediates via HPLC or TLC to minimize side reactions .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural validation?

Level : Advanced
Answer :
Contradictions often arise from tautomerism, solvent effects, or impurities. Methodological approaches include:

  • Multi-technique validation : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR and computational DFT calculations to reconcile discrepancies .
  • Solvent screening : Record spectra in deuterated DMSO, CDCl₃, and D₂O to assess solvent-dependent shifts .
  • Dynamic NMR : Use variable-temperature NMR to detect slow-exchange processes (e.g., rotational isomerism) .

What computational methods are suitable for predicting the biological targets of this pyrazole-carboxamide derivative?

Level : Advanced
Answer :

  • Molecular docking : Screen against kinase or GPCR libraries using AutoDock Vina or Schrödinger Glide. Focus on conserved binding pockets (e.g., ATP-binding sites) due to the compound’s aromatic and hydrogen-bonding motifs .
  • Pharmacophore modeling : Identify essential features like the fluorophenyl group (hydrophobic), carboxamide (H-bond donor/acceptor), and pyrrole (π-π stacking) using tools like Pharmit .
  • MD simulations : Assess binding stability with GROMACS or AMBER to prioritize high-affinity targets .

What strategies mitigate low aqueous solubility during in vitro assays?

Level : Basic
Answer :

Strategy Method Reference
Co-solvents Use DMSO (≤1%) or β-cyclodextrin complexes
Prodrug derivatization Introduce phosphate or PEGylated groups
Nanoformulations Encapsulate in liposomes or polymeric NPs

How can reaction byproducts be identified and minimized during synthesis?

Level : Advanced
Answer :

  • LC-MS profiling : Detect and characterize byproducts using high-resolution mass spectrometry .
  • Mechanistic studies : Employ isotopic labeling (e.g., deuterated reagents) to trace pathways. For example, deuterated phenylhydrazine can clarify cyclization side reactions .
  • Purification : Use preparative HPLC with C18 columns or silica gel chromatography .

What are the key considerations for designing SAR studies on this compound?

Level : Advanced
Answer :

  • Core modifications : Replace the pyrrole ring with imidazole or triazole to assess heterocycle specificity .
  • Substituent effects : Systematically vary fluorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) groups to map electronic requirements .
  • Bioisosteres : Substitute the carboxamide with sulfonamide or urea to evaluate hydrogen-bonding impact .

How can researchers validate enzyme inhibition mechanisms experimentally?

Level : Advanced
Answer :

  • Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Measure IC₅₀ under varying substrate concentrations .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) to confirm allosteric modulation .
  • Fluorescent probes : Develop FRET-based assays for real-time monitoring of target engagement .

What analytical techniques are critical for purity assessment?

Level : Basic
Answer :

  • HPLC-PDA : Use C18 columns with gradient elution (ACN/H₂O + 0.1% TFA) to resolve impurities .
  • Elemental analysis : Confirm C, H, N, F content within ±0.4% of theoretical values .
  • DSC (Differential Scanning Calorimetry) : Detect polymorphic forms or solvates via melting point analysis .

How can computational modeling guide the design of stable crystalline forms?

Level : Advanced
Answer :

  • Crystal structure prediction (CSP) : Use software like Mercury or Materials Studio to simulate packing arrangements and hydrogen-bonding networks .
  • Hirshfeld surface analysis : Identify dominant intermolecular interactions (e.g., F···H contacts) to prioritize co-crystallization agents .

What are best practices for comparative studies with fluorophenyl-pyrazole analogs?

Level : Basic
Answer :

  • Control selection : Include structurally similar analogs (e.g., 4-chlorophenyl or 4-methoxyphenyl derivatives) .
  • Data normalization : Express bioactivity as % inhibition relative to a reference inhibitor (e.g., staurosporine for kinases) .
  • Meta-analysis : Use tools like RevMan to statistically compare IC₅₀ values across studies .

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